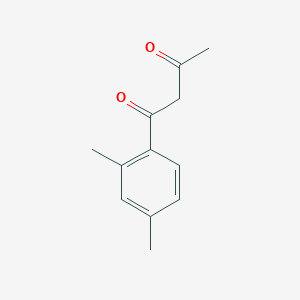

1-(2,4-Dimethylphenyl)butane-1,3-dione

Description

Significance of β-Diketone Scaffolds in Organic Synthesis and Coordination Chemistry

β-Diketone scaffolds are fundamental building blocks in synthetic organic chemistry and play a crucial role in coordination chemistry. ijpras.com Their utility stems from their distinct chemical reactivity and structural characteristics, most notably the phenomenon of keto-enol tautomerism. nanalysis.com This equilibrium between the diketo form and the enol form, which features a strong intramolecular hydrogen bond, governs their reactivity and physical properties. mdpi.com

In organic synthesis, β-diketones are prized as versatile intermediates for constructing more complex molecular architectures, especially heterocyclic compounds like pyrazoles and isoxazoles, which are present in many pharmaceuticals. ijpras.com The acidic nature of the central methylene (B1212753) proton makes the β-dicarbonyl unit a readily accessible nucleophile for various carbon-carbon bond-forming reactions.

In coordination chemistry, the enolate form of β-diketones acts as an excellent bidentate chelating ligand for a vast range of metal ions. ijpras.com The resulting metal-β-diketonate complexes exhibit diverse properties and applications, finding use as catalysts, materials with specific magnetic or luminescent properties, and as precursors for metal oxide deposition. mdpi.com

Table 1: Key Applications of β-Diketone Scaffolds

| Field | Application |

|---|---|

| Organic Synthesis | Precursors for heterocyclic compounds (e.g., pyrazoles, isoxazoles). ijpras.com |

| Key intermediates in the synthesis of pharmaceuticals and natural products. ijpras.com | |

| Coordination Chemistry | Bidentate chelating ligands for transition metals and lanthanides. ijpras.com |

| Building blocks for metal-organic frameworks (MOFs). | |

| Materials Science | Precursors for catalysts and luminescent materials. |

| Medicinal Chemistry | Found in compounds with potential anticancer and anti-inflammatory properties. |

Overview of Aryl-Substituted β-Diketones and their Unique Chemical Properties

The introduction of an aryl group onto the β-diketone framework, creating an aryl-substituted β-diketone, imparts unique chemical properties that distinguish them from their purely aliphatic counterparts. The aromatic ring directly influences the electronic environment of the dicarbonyl system, affecting its acidity, tautomeric equilibrium, and reactivity.

A primary effect of the aryl substituent is its influence on the keto-enol equilibrium. The aromatic ring, through conjugation with the enol form, can stabilize this tautomer, often shifting the equilibrium significantly in its favor compared to alkyl-substituted β-diketones. rsc.org The electronic nature of substituents on the aryl ring further modulates these properties. Electron-donating groups can increase the electron density on the dicarbonyl moiety, while electron-withdrawing groups can decrease it, thereby tuning the acidity of the central proton and the coordination strength of the corresponding enolate. mdpi.com

This tunability makes aryl-substituted β-diketones particularly valuable. For instance, in coordination chemistry, modifying the substituents on the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can be critical for catalytic applications or the development of materials with specific photophysical characteristics.

Positioning of 1-(2,4-Dimethylphenyl)butane-1,3-dione within Contemporary Organic Chemistry Research

The specific compound, this compound, is an example of an aryl-substituted β-diketone. While extensive research specifically documenting the synthesis and application of this particular molecule is not widely available in public literature, its position and potential within organic chemistry can be inferred from the well-established chemistry of its structural class.

Its structure, featuring a 2,4-dimethylphenyl group, suggests it can be synthesized via a Claisen condensation reaction. nih.govwikipedia.orgorganic-chemistry.org This common method for forming β-diketones would likely involve the base-catalyzed reaction between 2',4'-dimethylacetophenone (B1329390) and an acetate (B1210297) ester, such as ethyl acetate. nih.govorganic-chemistry.org

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H14O2 |

| PubChem CID | 19917258 nih.gov |

Based on the known reactivity of related aryl β-diketones, this compound is a valuable, albeit specialized, research chemical. It holds potential as:

A synthetic intermediate for creating more complex molecules, particularly substituted heterocyclic compounds like pyrazoles and quinolines, which are of interest in medicinal chemistry.

A chelating ligand for forming metal complexes. The two methyl groups on the phenyl ring provide specific steric and electronic properties that could lead to complexes with unique catalytic activity or stability.

While not a widely commercialized or extensively studied compound itself, this compound represents a node in the vast network of organic structures that chemists can synthesize and utilize to build functional molecules for a variety of scientific and technological applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2',4'-dimethylacetophenone |

| Ethyl acetate |

| Pyrazoles |

| Isoxazoles |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56290-42-7 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)butane-1,3-dione |

InChI |

InChI=1S/C12H14O2/c1-8-4-5-11(9(2)6-8)12(14)7-10(3)13/h4-6H,7H2,1-3H3 |

InChI Key |

YMJBWCNZIKCHER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4 Dimethylphenyl Butane 1,3 Dione and Analogues

Classic Approaches in β-Diketone Synthesis

Traditional methods for synthesizing β-diketones have been well-established for over a century and remain fundamental in organic synthesis. These approaches typically involve the reaction of an enolate, or its equivalent, with an acylating agent.

The Claisen condensation is a foundational carbon-carbon bond-forming reaction that occurs between an ester and another carbonyl compound in the presence of a strong base. researchgate.netopenstax.org In the context of synthesizing 1-(2,4-Dimethylphenyl)butane-1,3-dione, this reaction would involve a "crossed" Claisen condensation between 2,4-dimethylacetophenone and an acetylating agent, typically an ester like ethyl acetate (B1210297).

The general mechanism begins with the deprotonation of the α-carbon of the acetophenone (B1666503) derivative by a strong base (e.g., sodium ethoxide, sodium hydride) to form a reactive enolate. openstax.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the elimination of an alkoxide (e.g., ethoxide), yielding the β-diketone. libretexts.org A stoichiometric amount of base is required because the resulting β-diketone is acidic and will be deprotonated by the base, which helps to drive the reaction equilibrium toward the product. openstax.org An acidic workup is then necessary to protonate the enolate and isolate the final diketone product. researchgate.net

A typical procedure for a closely related analogue, 1-phenylbutane-1,3-dione, involves the reaction of acetophenone with ethyl acetoacetate (B1235776) in the presence of sodium ethoxide, followed by reflux and acidification, affording the product in a 55% yield. researchgate.net For the synthesis of the target compound, 2,4-dimethylacetophenone would be used in place of acetophenone. The choice of base is crucial; to avoid transesterification, the alkoxide base should match the alcohol portion of the ester (e.g., sodium ethoxide with ethyl acetate). thieme-connect.de Stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be employed in mixed condensations. researchgate.net

While the Claisen condensation directly yields the β-diketone from a ketone and an ester, an alternative classic route involves the acylation of β-keto esters followed by decarboxylation. However, a more direct and common approach is the direct acylation of ketone enolates. This method involves reacting a pre-formed enolate of an acetophenone derivative with an acylating agent such as an acyl halide or an acid anhydride (B1165640). ijpras.com

For instance, the enolate of 2,4-dimethylacetophenone can be generated using a strong base and then treated with acetyl chloride or acetic anhydride to introduce the second carbonyl group. Lewis acids like aluminum chloride (AlCl₃) can also catalyze the acylation of ketones. ijpras.com This approach, a variation of the Friedel-Crafts acylation, can be applied to the α-position of a ketone.

Contemporary Methods for Aryl-Substituted Butane-1,3-dione Scaffolds

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing β-diketone scaffolds, often featuring milder conditions, improved yields, and greater functional group tolerance.

One notable contemporary method is the acylation of aromatic ketones with carboxylic acids mediated by a combination of trifluoroacetic anhydride (TFAA) and triflic acid (TfOH). This system allows for the in situ generation of a highly reactive acylating agent. The reaction proceeds efficiently in dichloromethane (B109758) at room temperature. This method has been successfully applied to a range of acetophenone derivatives, demonstrating its utility for creating substituted aryl β-diketones. beilstein-journals.org The yields for this transformation are generally good, as illustrated in the table below.

| Entry | Acetophenone Derivative (Ketone) | Carboxylic Acid | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | Neopentylacetic acid | 69 |

| 2 | 4'-Methylacetophenone | Neopentylacetic acid | 61 |

| 3 | 4'-Methoxyacetophenone | Neopentylacetic acid | 86 |

| 4 | 4'-Chloroacetophenone | 1-Adamantylacetic acid | 48 |

| 5 | 2-Acetylthiophene | 1-Adamantylacetic acid | 49 |

Another significant advancement lies in palladium-catalyzed C-H activation and acylation reactions. These methods offer a powerful way to form C-C bonds directly, avoiding the need for pre-functionalized starting materials. researchgate.net For example, Pd(II)-catalyzed oxidative C-H activation can be used for the acylation of arenes with various acyl sources, including aldehydes and α-keto acids. nih.govmdpi.com These reactions often require a directing group on the aromatic substrate to achieve high regioselectivity, along with an oxidant to regenerate the active palladium catalyst. mdpi.com While complex, these methods represent the cutting edge of β-diketone synthesis, providing access to highly functionalized products.

Optimization of Reaction Conditions and Catalyst Systems for Improved Yields and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of catalyst, base, solvent, temperature, and reaction time.

In classical Claisen condensations, the yield can often be improved by using stronger bases like sodium amide or sodium hydride instead of sodium ethoxide. researchgate.net Solvent-free conditions have also been explored; for example, heating potassium tert-butoxide and an ester at 100°C can produce the desired product in as little as 30 minutes with high yield. openstax.org

For modern catalytic methods, the choice of catalyst and ligands is paramount. In the TFAA/TfOH-mediated acylation, the quantity of the superacid catalyst, TfOH, has a profound effect on the reaction outcome. A study on the self-acylation of β-phenylpropionic acids showed that lower concentrations of TfOH (0.5 equiv) favored the formation of the β-diketone, while higher concentrations (1.5 equiv) led predominantly to the cyclized indanone product, suppressing the desired diketone formation. beilstein-journals.org This highlights a delicate balance where the catalyst promotes both the initial intramolecular cyclization and the subsequent intermolecular acylation, with its concentration dictating the major product.

| Entry | Substrate | TfOH (equiv) | Yield of Indanone (%) | Yield of β-Diketone (%) |

|---|---|---|---|---|

| 1 | β-Phenylpropionic acid | 0.25 | <2 | 55 |

| 2 | β-Phenylpropionic acid | 0.5 | 19 | 79 |

| 3 | β-Phenylpropionic acid | 1.0 | 81 | 16 |

| 4 | β-Phenylpropionic acid | 1.5 | 96 | <1 |

In palladium-catalyzed systems, the development of unique ligands and co-catalysts is an active area of research to improve efficiency and expand the substrate scope. For instance, visible-light-mediated palladium catalysis using photocatalysts like 4CzIPN allows for decarboxylative acylation reactions under milder conditions, avoiding the need for harsh chemical oxidants. nih.gov The optimization of these systems involves screening different palladium sources (e.g., Pd(OAc)₂), photocatalysts, solvents, and light sources to achieve the best performance for a given transformation. nih.gov

Chemical Reactivity and Transformation Pathways

Enol-Keto Tautomerism and its Influence on Reactivity

The β-dicarbonyl motif in 1-(2,4-dimethylphenyl)butane-1,3-dione allows it to exist as a dynamic equilibrium of constitutional isomers known as tautomers. khanacademy.orgresearchgate.net Specifically, it undergoes keto-enol tautomerism, interconverting between a diketo form and two possible enol forms. researchgate.net In the diketo tautomer, both carbonyl groups are present as ketones. The adjacent methylene (B1212753) group (the α-carbon) is acidic due to the electron-withdrawing effects of both carbonyls. pressbooks.pub This acidity facilitates the migration of a proton from the central carbon to one of the carbonyl oxygen atoms, resulting in the formation of an enol, which contains both an alkene and an alcohol functional group. khanacademy.org

For an asymmetrical β-diketone like this compound, two distinct enol tautomers can be formed. researchgate.netstackexchange.com The stability and relative concentration of these tautomers are influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding and conjugation. acs.orgmasterorganicchemistry.com

Enol A: The enol double bond is in conjugation with the 2,4-dimethylphenyl ring. This extended π-system provides significant resonance stabilization, making this tautomer particularly favorable. stackexchange.com

Enol B: The enol is formed with the acetyl group's carbonyl oxygen.

The enol forms are stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. acs.orgmdpi.com Generally, in non-polar solvents, the enol form is predominant due to this internal hydrogen bonding. acs.org Given the extended conjugation, Enol A is expected to be the major enol tautomer in the equilibrium mixture. stackexchange.com This tautomerism is crucial as it dictates the molecule's reactivity, with the enol form behaving differently from the keto form in various chemical reactions.

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Structural Features | Key Characteristics |

|---|---|---|

| Diketo Form | Contains two carbonyl (C=O) groups separated by a methylene (-CH2-) group. | Possesses acidic α-hydrogens, making it a key precursor for enolate formation. |

| Enol A | Enol formed toward the aryl ketone, creating a C=C double bond conjugated with the dimethylphenyl ring. | Highly stabilized by extended conjugation and intramolecular hydrogen bonding. Expected to be the predominant enol tautomer. |

| Enol B | Enol formed toward the methyl ketone, creating a C=C double bond. | Stabilized by intramolecular hydrogen bonding but lacks the extended conjugation of Enol A. |

Nucleophilic and Electrophilic Reactivity Profiles of the β-Dicarbonyl System

The structure of this compound endows it with both nucleophilic and electrophilic characteristics, making it a versatile building block in organic synthesis.

Nucleophilic Reactivity: The most significant nucleophilic character arises from the central α-carbon. The protons on this carbon are significantly acidic (pKa typically in the range of 9-11 in water) because the resulting conjugate base, an enolate anion, is highly stabilized by resonance. pressbooks.pub The negative charge is delocalized over the two oxygen atoms and the central carbon atom. This stabilized enolate is a soft nucleophile and readily participates in carbon-carbon bond-forming reactions, such as alkylations and acylations. pressbooks.pubacs.org Treatment with a suitable base, such as an alkoxide, easily generates the enolate, which can then react with various electrophiles. jove.com

Electrophilic Reactivity: The electrophilic sites are the carbonyl carbons. These carbons are electron-deficient due to the polarization of the carbon-oxygen double bond and are susceptible to attack by nucleophiles. rsc.org This allows this compound to undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and other carbon nucleophiles. libretexts.orgresearchgate.net The reactivity of the two carbonyl carbons is not identical; the carbonyl adjacent to the 2,4-dimethylphenyl group is sterically more hindered and electronically different from the carbonyl of the acetyl group, which can lead to regioselectivity in nucleophilic attack.

Cyclization Reactions for the Formation of Heterocyclic Compounds

The dual electrophilic nature of the carbonyl carbons, combined with the nucleophilicity of the central carbon, makes this compound an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. nih.govnih.gov

One of the most common and reliable transformations of β-diketones is their condensation with hydrazine and its derivatives to form pyrazoles. researchgate.netnih.govdergipark.org.tr This reaction typically proceeds under acidic or neutral conditions. The reaction of this compound with hydrazine hydrate would yield 3-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole.

The mechanism involves an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by a cyclizing condensation reaction where the second nitrogen attacks the remaining carbonyl group, ultimately leading to the aromatic pyrazole ring after dehydration. researchgate.netcdnsciencepub.com When an unsymmetrical hydrazine (e.g., phenylhydrazine) is used, a mixture of two regioisomeric pyrazoles can be formed, although one isomer often predominates based on the electronic and steric nature of the reactants. researchgate.net

Table 2: Representative Pyrazole Synthesis

| β-Diketone Precursor | Reagent | Major Product |

|---|---|---|

| This compound | Hydrazine Hydrate | 3-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole |

| This compound | Phenylhydrazine | 1-Phenyl-3-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole and 1-Phenyl-5-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole |

The Paal-Knorr synthesis is a powerful method for constructing five-membered heterocycles—furans, pyrroles, and thiophenes—from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comresearchgate.net While this compound is a 1,3-dicarbonyl, it can be readily converted into a suitable 1,4-dicarbonyl precursor. This is typically achieved by first generating the enolate of the β-diketone and then performing an α-alkylation with an α-halo ketone.

Once the requisite 1,4-diketone is synthesized, it can undergo the classical Paal-Knorr cyclization:

Furan Synthesis: Treatment of the 1,4-diketone with an acid catalyst (e.g., H₂SO₄) or a dehydrating agent (e.g., P₂O₅) promotes intramolecular cyclization and dehydration to yield a substituted furan. wikipedia.orgalfa-chemistry.comyoutube.com

Pyrrole Synthesis: Condensation of the 1,4-diketone with ammonia or a primary amine, often under mild acidic conditions, yields the corresponding N-substituted or N-unsubstituted pyrrole. alfa-chemistry.comrgmcet.edu.inorganic-chemistry.org

Thiophene Synthesis: Reaction of the 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, results in the formation of a substituted thiophene. wikipedia.orgresearchgate.net

Beyond pyrazoles and the products of Paal-Knorr reactions, the reactivity of this compound allows for its use in the synthesis of other important heterocyclic systems. These reactions leverage the 1,3-dielectrophilic nature of the dione (B5365651) framework.

Pyrimidines: Condensation with compounds containing an N-C-N fragment, such as urea, thiourea, or amidines, can lead to the formation of pyrimidine derivatives. The reaction involves the sequential condensation of the nitrogen nucleophiles with the two carbonyl groups.

Isoxazoles: Reaction with hydroxylamine leads to the formation of isoxazole derivatives, in a reaction analogous to the pyrazole synthesis with hydrazine. nih.gov

1,4-Diazepines: Condensation with 1,2-diamines, such as ethylenediamine, can be used to synthesize seven-membered diazepine rings.

Chromones: If the aryl group were to contain a hydroxyl group ortho to the dicarbonyl side chain (i.e., 1-(2-hydroxy-4-methylphenyl)butane-1,3-dione), an intramolecular acid-catalyzed cyclization (Baker-Venkataraman rearrangement followed by cyclization) could yield a substituted chromone. rsc.org

Diazo Transfer Reactions on Butane-1,3-dione Derivatives

The active methylene group of this compound is a prime substrate for diazo transfer reactions. orgsyn.org This reaction introduces a diazo group (=N₂) at the α-carbon, converting the β-diketone into an α-diazo-β-diketone. The most common method involves treating the β-diketone with a sulfonyl azide reagent, such as tosyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base. orgsyn.orgorgsyn.org

The base (e.g., triethylamine) deprotonates the β-diketone to form the enolate, which then acts as a nucleophile, attacking the terminal nitrogen of the sulfonyl azide. Subsequent fragmentation of the intermediate leads to the formation of the α-diazo-β-diketone and the corresponding sulfonamide. orgsyn.org

These resulting α-diazo-β-dicarbonyl compounds are highly valuable synthetic intermediates. orgsyn.orgwikipedia.org They are more stable than simple diazoalkanes due to the delocalization of electron density into the adjacent carbonyl groups. wikipedia.org They serve as precursors for carbenes or carbenoids upon photolysis, thermolysis, or transition-metal catalysis, which can then undergo a variety of transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements. orgsyn.orgorgsyn.org

Functionalization of the Aromatic Moiety

The aromatic ring of this compound, a derivative of 1,3-xylene, is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the benzene ring: the two methyl groups at positions 2 and 4, and the butane-1,3-dione (an acyl group) at position 1.

Methyl groups are activating and ortho, para-directing, meaning they increase the rate of electrophilic substitution and direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org Conversely, the acyl group is a deactivating, meta-directing group, which decreases the reaction rate and directs incoming electrophiles to the meta position. organicchemistrytutor.comunizin.org

The positions available for substitution on the 2,4-dimethylphenyl ring are 3, 5, and 6. The directing effects of the existing substituents on these positions are as follows:

Position 3: Ortho to the methyl group at C2 and meta to the methyl group at C4. However, this position is sterically hindered by the adjacent methyl and acyl groups.

Position 5: Para to the methyl group at C4 and ortho to the methyl group at C2. It is also meta to the deactivating acyl group. This position is electronically activated by both methyl groups.

Position 6: Ortho to the methyl group at C2 and meta to the methyl group at C4. It is ortho to the deactivating acyl group.

Considering these factors, electrophilic substitution is most likely to occur at position 5, which is strongly activated by both methyl groups and is meta to the deactivating acyl group, thus minimizing its deactivating effect. Position 6 is also activated, but to a lesser extent, and is ortho to the deactivating group. Position 3 is the least favored due to significant steric hindrance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. doubtnut.com For this compound, the reaction is predicted to yield primarily 1-(2,4-Dimethyl-5-nitrophenyl)butane-1,3-dione.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) is generally carried out in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. wikipedia.org The halogenation of this compound is expected to predominantly form the 5-halo-substituted product, for instance, 1-(5-Bromo-2,4-dimethylphenyl)butane-1,3-dione.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is typically performed using fuming sulfuric acid (H2SO4 + SO3). wikipedia.org Sulfonation of this compound would likely result in the formation of 2,4-Dimethyl-5-(butane-1,3-dionyl)benzenesulfonic acid. It is noteworthy that the sulfonation of m-xylene can be a complex process, with the potential for different isomers to be formed under various conditions. google.comresearchgate.net

The following table summarizes the predicted outcomes of these functionalization reactions.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2,4-Dimethyl-5-nitrophenyl)butane-1,3-dione |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2,4-dimethylphenyl)butane-1,3-dione |

| Chlorination | Cl₂, AlCl₃ | 1-(5-Chloro-2,4-dimethylphenyl)butane-1,3-dione |

| Sulfonation | Fuming H₂SO₄ | 2,4-Dimethyl-5-(butane-1,3-dionyl)benzenesulfonic acid |

An exploration of the coordination chemistry of this compound reveals its significant role as a chelating ligand in forming stable metal complexes. This article delves into the principles guiding the design of β-diketone ligands, the synthesis and characterization of their metal complexes, structural analysis through X-ray crystallography, their electronic properties, and potential applications in catalysis and materials science.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile or non-volatile compounds. In the analysis of 1-(2,4-Dimethylphenyl)butane-1,3-dione, ESI-MS facilitates the formation of intact pseudomolecular ions, typically through protonation or adduction with cations. chemrxiv.org The analysis can be conducted in both positive and negative ion modes.

In positive-ion mode, the carbonyl oxygens of the β-dicarbonyl moiety serve as sites for protonation, leading to the formation of a protonated molecule, [M+H]⁺. It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]⁺, particularly if glass vessels or sodium salts are present in the sample or solvent. researchgate.net

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to further probe the structure. researchgate.net Fragmentation of the [M+H]⁺ ion of β-diketones often involves characteristic neutral losses. For this compound, potential fragmentation pathways could include the loss of water (H₂O), carbon monoxide (CO), or small hydrocarbon radicals from the butyl chain. The specific fragmentation pattern provides valuable information for confirming the connectivity of the molecule. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. mdpi.com

For this compound, the molecular formula is C₁₃H₁₆O₂. chemscene.com The theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, and ¹⁶O). This calculated value serves as a reference against which the experimentally measured mass is compared. The close agreement between the measured and calculated exact mass confirms the elemental formula of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₂ |

| Calculated Exact Mass ([M]) | 204.11503 Da |

| Calculated Exact Mass ([M+H]⁺) | 205.12284 Da |

| Measured Exact Mass | To be determined experimentally |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive analytical method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering an unambiguous depiction of the molecule's conformation in the solid state. mdpi.com

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | Defines the symmetry elements of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit cell of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. libretexts.org The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. ufg.br The structure of this compound contains chromophores—specifically, the 2,4-dimethylphenyl ring and the β-dicarbonyl system—that give rise to characteristic electronic transitions. libretexts.org

The primary transitions expected for this molecule are:

π → π* Transitions: These high-energy transitions occur in the aromatic ring and the conjugated enol form of the β-dicarbonyl moiety. The conjugation between the phenyl ring and the dicarbonyl system is expected to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. uobabylon.edu.iq

n → π* Transitions: These are lower-energy transitions involving the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen atoms) to an anti-bonding π* orbital. These transitions are typically weaker in intensity than π → π* transitions.

The solvent used for analysis can influence the position of these absorption bands.

| Type of Transition | Associated Chromophore | Expected Spectral Region |

|---|---|---|

| π → π | 2,4-Dimethylphenyl ring, conjugated enone system | Near-UV (200-400 nm) |

| n → π | Carbonyl groups (C=O) | Near-UV (typically >300 nm) |

Computational and Theoretical Investigations of 1 2,4 Dimethylphenyl Butane 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 1-(2,4-Dimethylphenyl)butane-1,3-dione.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around its single bonds. The relative energies of these conformers are calculated to identify the most energetically favorable shapes. For molecules like this compound, which possesses rotational freedom around the bond connecting the phenyl ring and the butane-1,3-dione moiety, multiple low-energy conformers may exist. The stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can elucidate the potential energy surface and predict the equilibrium populations of different conformers based on the Boltzmann distribution. dergipark.org.tr

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations provide detailed information about the distribution of electrons within this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For aromatic compounds, these orbitals are often distributed over the conjugated π-system. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, negative potential areas (typically colored red) indicate regions prone to electrophilic attack, while positive potential areas (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the dione (B5365651) group, indicating their nucleophilic character. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are valuable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and consideration of solvent effects. nih.gov Predicted shifts are often correlated with experimental data to assign signals to specific atoms in the molecule. nih.govd-nb.info

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net These theoretical frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net The predicted IR spectrum helps in assigning the observed absorption bands to specific functional groups and vibrational modes, such as the C=O stretching of the dione group or the C-H vibrations of the dimethylphenyl ring. ajchem-a.com

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | 1725 | 1710 |

| C=C Stretch (Aromatic) | 1610 | 1600 |

| C-H Stretch (Aromatic) | 3080 | 3065 |

Note: This table is for illustrative purposes. The predicted values are typical for DFT calculations before scaling.

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies and UV-Vis Spectra

To understand the electronic transitions and the ultraviolet-visible (UV-Vis) absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the excited states of the molecule, providing information about excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.netmdpi.com The calculated transitions can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental measurements. researchgate.netresearchgate.net The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining accurate predictions of the absorption maxima (λmax). mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound in solution, MD simulations can model its conformational changes, interactions with solvent molecules, and transport properties like the diffusion coefficient. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy. By tracking the trajectories of the atoms, MD can provide a detailed picture of the molecule's behavior in a liquid environment, which is often more representative of its state in many chemical and biological applications.

Theoretical Studies of Tautomeric Equilibria and Intramolecular Hydrogen Bonding

β-Diketones, including this compound, characteristically exhibit keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a diketo form and one or more enol forms. encyclopedia.pub Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating this equilibrium. encyclopedia.pubresearchgate.net

For this compound, two primary enol tautomers are possible, arising from the enolization of either the C1 or C3 carbonyl group. Computational studies on analogous aryl-substituted β-diketones suggest that the enol form with the double bond in conjugation with the phenyl ring is typically the more stable tautomer due to extended conjugation. acs.orgrsc.org

The strength of the intramolecular hydrogen bond is a key feature of the enol tautomer and can be quantified through computational methods. These calculations often involve analyzing geometric parameters, such as the O-H and O···O distances, and the O-H···O angle, as well as energetic parameters. Theoretical investigations on similar β-diketones have reported hydrogen bond strengths in the range of 10-20 kcal/mol. researchgate.net

Below is a representative data table illustrating typical geometric and energetic parameters for intramolecular hydrogen bonds in β-diketones, as determined by DFT calculations on analogous compounds.

| Parameter | Representative Value Range |

| Geometric Parameters | |

| O-H bond length (Å) | 0.98 - 1.02 |

| O···O distance (Å) | 2.50 - 2.65 |

| O-H···O angle (°) | 140 - 160 |

| Energetic Parameters | |

| Hydrogen Bond Energy (kcal/mol) | 10 - 20 |

This table presents typical values derived from computational studies on various β-diketones and serves as an estimation for this compound.

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. mdpi.comresearchgate.net For this compound, a primary reaction of interest is the interconversion between its keto and enol tautomers.

Theoretical studies on the tautomerization of β-diketones have shown that the direct intramolecular proton transfer in the gas phase has a high energy barrier. researchgate.net The transition state for this process involves a strained four-membered ring. nih.gov The activation energy for this uncatalyzed tautomerization is often calculated to be significant, suggesting that in the absence of a catalyst, the interconversion is slow. researchgate.net

Solvent molecules can play a crucial role in mediating the proton transfer, and computational models that include explicit or implicit solvent effects often predict lower activation barriers. nih.gov These models can simulate the participation of solvent molecules in forming a hydrogen-bonded bridge, which facilitates the proton transfer through a more stable six- or eight-membered ring transition state.

DFT calculations are widely employed to locate and characterize the geometry of transition states. researchgate.net Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

The table below summarizes the key aspects of computational predictions for the keto-enol tautomerization mechanism of a typical β-diketone, which can be extrapolated to this compound.

| Reaction Step | Computational Method | Key Findings |

| Uncatalyzed Tautomerization | DFT (gas phase) | High activation energy barrier; strained four-membered ring transition state. |

| Solvent-Assisted Tautomerization | DFT with solvent models (PCM, explicit solvent molecules) | Lower activation energy barrier; transition state involves solvent molecule participation. |

| Transition State Characterization | DFT, Frequency Analysis | Identification of a single imaginary frequency corresponding to proton transfer. |

This table provides a general overview of computational findings for β-diketone tautomerization, which are expected to be applicable to this compound.

Analytical Method Development for Detection and Characterization of 1 2,4 Dimethylphenyl Butane 1,3 Dione

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For 1-(2,4-Dimethylphenyl)butane-1,3-dione, several chromatographic techniques are applicable, each with its own advantages for purity assessment, quantitative analysis, and challenging separations.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of non-volatile and thermally labile compounds. However, the analysis of β-diketones by HPLC can be challenging due to their tendency to exhibit poor peak shapes on conventional stationary phases. researchgate.netnih.gov This is often attributed to the keto-enol tautomerism and the potential for interaction with the silica support of the column.

To overcome these challenges, method development for this compound would focus on optimizing several parameters. The use of mixed-mode stationary phases, such as a reversed-phase strong anion exchange column, can significantly improve peak shape. researchgate.netnih.gov Additionally, adjusting the mobile phase composition, for instance by using a gradient of methanol in aqueous trifluoroacetic acid (TFA), and elevating the column temperature can lead to fast, high-resolution chromatography. nih.gov

For quantitative analysis, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can be employed. This creates a stable hydrazone derivative that can be detected with high sensitivity using a UV-Vis diode-array detector (DAD). researchgate.netnih.gov This approach allows for the accurate quantification of the compound in various matrices.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Mixed-mode C18/Anion Exchange (e.g., Primesep B), 250 x 4.6 mm, 5 µm | To improve peak shape and resolution for underivatized β-diketones. researchgate.netnih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% TFA) | To achieve optimal separation from impurities and starting materials. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 35-55 °C | To improve peak symmetry and reduce viscosity. nih.gov |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Detector | UV-Vis Diode Array Detector (DAD) at 360 nm (for DNPH derivative) | For sensitive and selective detection. researchgate.netauroraprosci.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it becomes an invaluable tool for both qualitative and quantitative analysis, providing structural information through mass spectra. nih.govchemijournal.com For this compound, which is expected to be sufficiently volatile and stable, GC-MS is a highly suitable method for identification and impurity profiling. scilit.com

The electron ionization (EI) mass spectrum would provide a fragmentation pattern that can be used to confirm the structure of the molecule. Key fragments would likely correspond to the loss of methyl groups, acetyl groups, and cleavage of the diketone structure. This fragmentation pattern serves as a chemical fingerprint for the compound.

In some cases, derivatization may be employed to improve chromatographic behavior or enhance sensitivity. researchgate.net For instance, reaction with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can create derivatives that are highly responsive to electron capture detection or provide more specific mass spectral data. nih.gov

Table 2: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) | Standard non-polar column for a wide range of organic compounds. |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas for optimal separation and MS compatibility. |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | To separate compounds based on their boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. scribd.com |

| Mass Range | 40-400 amu | To detect the molecular ion and key fragment ions. |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org It is particularly useful for the separation of thermally labile molecules, and chiral compounds, and can offer faster and more efficient separations than HPLC. wikipedia.orgmdpi.com For this compound, SFC could be particularly advantageous for separating it from structurally similar isomers or impurities that are difficult to resolve by HPLC or GC. mdpi.comnih.gov

The properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, allow for high flow rates and rapid analysis times. edpsciences.orgselvita.com The addition of a polar co-solvent, like methanol, can modify the polarity of the mobile phase, providing a wide range of selectivity for different compounds. uta.edu SFC is often considered a "green" technology due to the reduced consumption of organic solvents. selvita.com

Table 3: Potential SFC Method Parameters for Isomeric Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based chiral stationary phase or standard silica/C18 | For chiral separations or achiral separations of isomers. nih.gov |

| Mobile Phase | Supercritical CO2 with a gradient of Methanol (5-40%) | To modulate solvent strength and achieve separation. uta.edu |

| Flow Rate | 2-4 mL/min | Higher flow rates are possible due to low mobile phase viscosity. edpsciences.org |

| Outlet Pressure | 100-150 bar | To maintain the supercritical state of the mobile phase. nih.gov |

| Column Temp. | 40 °C | To ensure the mobile phase remains in a supercritical state. wikipedia.org |

| Detector | UV-Vis or Mass Spectrometer | For detection of the separated components. |

Integration of Advanced Hyphenated Analytical Techniques

Hyphenated techniques, which combine two or more analytical methods, provide a wealth of information that is often unattainable with a single technique. scribd.comijarnd.com For the unambiguous structural elucidation of this compound, its impurities, or related products, the integration of advanced hyphenated systems is invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net It is particularly useful for analyzing complex mixtures and identifying unknown components. news-medical.net For this compound, LC-MS can provide the molecular weight of the parent compound and any impurities, as well as structural information from fragmentation patterns, especially when using tandem mass spectrometry (MS/MS). nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly couples HPLC with NMR, allowing for the acquisition of NMR spectra of separated compounds. iosrphr.org This provides detailed structural information, which is complementary to the data obtained from mass spectrometry. nih.govnih.gov The combination of LC-MS and LC-NMR, often in an integrated LC-MS-NMR system, offers a comprehensive platform for the complete characterization of compounds in complex mixtures. nih.govwiley.com

Development of Specific Analytical Protocols for Quality Control and Research Applications

The development of specific analytical protocols is essential for both quality control (QC) in a manufacturing setting and for various research applications. These protocols are built upon the foundational methods described above and are validated to ensure they are fit for their intended purpose. phytolab.comlabmanager.com

For Quality Control , the focus is on developing robust and reliable methods for routine analysis. vicihealthsciences.com This includes:

Identity Tests: To confirm that the material is indeed this compound. This can be achieved by comparing the retention time in an HPLC or GC method and the mass spectrum from GC-MS with that of a certified reference standard.

Purity Assays: A validated quantitative HPLC method would be used to determine the percentage purity of the compound.

Impurity Profiling: HPLC and GC-MS methods are developed to detect, identify, and quantify any impurities present in the final product.

For Research Applications , analytical methods are often developed to be more flexible and provide more detailed information. This might include:

Reaction Monitoring: Using HPLC or GC to track the progress of the synthesis of this compound, quantifying the consumption of reactants and the formation of the product and by-products over time.

Structural Elucidation of Novel Compounds: Employing hyphenated techniques like LC-MS-NMR to fully characterize new derivatives or degradation products of the target compound. news-medical.net

Stability Studies: Using a validated stability-indicating HPLC method to monitor the degradation of the compound under various stress conditions (e.g., heat, light, humidity).

The validation of these analytical procedures is a critical step and is performed according to guidelines such as those from the International Council for Harmonisation (ICH). wjarr.combiotech.com Validation ensures that the analytical method is accurate, precise, specific, linear, and robust for its intended application. researchgate.netdemarcheiso17025.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid |

| 2,4-dinitrophenylhydrazine |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine |

| Methanol |

| Acetonitrile |

| Carbon dioxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.